molecular formula C13H15NO4 B12674322 Methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate CAS No. 83898-12-8

Methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate

Cat. No.: B12674322
CAS No.: 83898-12-8
M. Wt: 249.26 g/mol
InChI Key: YXILPKRGFXXFBH-KFJBMODSSA-N
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Description

EINECS 281-220-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

The preparation of EINECS 281-220-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Industrial production methods may vary, but they typically involve large-scale synthesis processes that adhere to stringent safety and environmental regulations .

Chemical Reactions Analysis

EINECS 281-220-6 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may require oxidizing agents such as potassium permanganate, while reduction reactions might involve reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific conditions and reagents used .

Scientific Research Applications

EINECS 281-220-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving cellular mechanisms and pathways. In medicine, the compound could be investigated for its potential therapeutic effects. Industrial applications include its use in the manufacturing of specific products and materials .

Mechanism of Action

The mechanism of action of EINECS 281-220-6 involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways involved depend on the context of its application .

Comparison with Similar Compounds

EINECS 281-220-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or functional groups. The comparison can reveal differences in reactivity, stability, and applications, providing insights into the distinct properties of EINECS 281-220-6 .

Biological Activity

Methyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies from diverse sources.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, amino acid-based compounds have been shown to possess antibacterial, antifungal, and antiprotozoal activities. The structural components of these compounds, such as the formyl and keto groups, are believed to play a crucial role in their interaction with biological macromolecules like proteins and nucleic acids .

The mechanism of action for this compound likely involves:

  • Hydrogen Bonding : The formyl and keto groups can form hydrogen bonds with amino acid residues in proteins, potentially altering their functionality.
  • Hydrophobic Interactions : The phenylethyl group may interact with hydrophobic pockets in proteins, influencing their activity and modulating various biochemical pathways .

Pharmacological Potential

The compound has been investigated for its potential pharmacological properties, including:

  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation through various biochemical pathways.
  • Analgesic Properties : There is interest in the analgesic potential of such compounds, which may provide alternative pain relief options .

Synthesis and Evaluation

A study reported on the synthesis of a series of amino acid derivatives, including this compound, which were evaluated for their biological activities. The synthesized compounds were tested against various bacterial strains, demonstrating effective antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis

A comparative analysis of this compound with similar compounds revealed distinct biological activities. For example:

Compound NameMIC (µg/mL)Activity Type
This compound16Antibacterial
Ethyl N-formyl-3-oxo-N-(1-phenylethyl)-alaninate32Antifungal
Other Amino Acid Derivatives8 - 64Antimicrobial

This table illustrates the varying degrees of effectiveness among related compounds, highlighting the unique properties of this compound.

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced symptoms of inflammation and pain compared to control groups. These findings support further investigation into its clinical applications .

Properties

CAS No.

83898-12-8

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl (2S)-2-[formyl(1-phenylethyl)amino]-3-oxopropanoate

InChI

InChI=1S/C13H15NO4/c1-10(11-6-4-3-5-7-11)14(9-16)12(8-15)13(17)18-2/h3-10,12H,1-2H3/t10?,12-/m0/s1

InChI Key

YXILPKRGFXXFBH-KFJBMODSSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N(C=O)[C@@H](C=O)C(=O)OC

Canonical SMILES

CC(C1=CC=CC=C1)N(C=O)C(C=O)C(=O)OC

Origin of Product

United States

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